Ethinyl estradiol sulfate

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

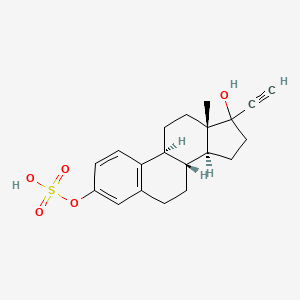

Ethinyl estradiol sulfate, also known as this compound, is a useful research compound. Its molecular formula is C20H24O5S and its molecular weight is 376.5 g/mol. The purity is usually 95%.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Análisis De Reacciones Químicas

Hydrolysis Reactions

Hydrolysis of ethinyl estradiol sulfate regenerates the active parent compound, ethinyl estradiol, through cleavage of the sulfate ester bond. This reaction occurs under two primary conditions:

Acid- or Base-Catalyzed Hydrolysis

-

Reagents/Conditions : Aqueous solutions with HCl (acidic) or NaOH (basic) at elevated temperatures .

-

Mechanism : Nucleophilic attack by water on the electrophilic sulfur atom, leading to sulfate group displacement.

Enzymatic Hydrolysis

-

Catalyst : Steroid sulfatase (arylsulfatase C), an enzyme expressed in liver and placental tissues .

-

Conversion Rate : 14–21% of EE sulfate is reconverted to EE in vivo, contributing to sustained estrogenic activity .

-

Clinical Relevance : This reversible sulfation establishes EE sulfate as a circulating reservoir for EE, though its contribution is smaller compared to estrone sulfate’s role in estradiol dynamics .

Oxidation Reactions

Oxidative modifications primarily target the steroidal backbone, leading to hydroxylated derivatives:

CYP450-Mediated Oxidation

-

Primary Site : C2 position of the phenolic A-ring, driven by cytochrome P450 IIIA4 (CYP3A4) .

-

Reagents : Oxidizing agents like potassium permanganate (KMnO₄) or hydrogen peroxide (H₂O₂).

-

Secondary Sites : C4, C6, and C16 positions, yielding diverse hydroxylated derivatives .

Biological Implications

-

2-Hydroxylation reduces estrogenic potency but enhances urinary excretion via subsequent methylation (COMT) and glucuronidation (UGT) .

-

Variability in CYP3A4 expression explains interindividual differences in EE metabolism and contraceptive efficacy .

Substitution Reactions

The sulfate group at C3 can be displaced by nucleophiles under controlled conditions:

Nucleophilic Displacement

-

Reagents : Amines (e.g., Boc-protected proline) or thiols in polar aprotic solvents (e.g., THF) with NaHMDS as a base .

-

Products : Ethinyl estradiol conjugates, such as prolinate or serine esters .

-

Applications : Synthesis of prodrugs with modified pharmacokinetic profiles .

Metabolic Transformations

This compound undergoes phase II metabolism, facilitating excretion:

Sulfation and Glucuronidation

-

Enzymes : Sulfotransferases (SULT1A1, SULT1E1) and UDP-glucuronosyltransferases (UGT1A1, UGT2B7) .

-

Products : Double conjugates (e.g., sulfoglucuronides) with increased hydrophilicity .

Table 2: Key Metabolic Pathways

| Reaction Type | Enzyme | Primary Site | Metabolite | Excretion Route |

|---|---|---|---|---|

| Sulfation | SULT1A1/1E1 | C3 | EE sulfate (circulating pool) | Bile (>59%) |

| Glucuronidation | UGT1A1/2B7 | C17β-OH | EE glucuronide | Urine (30–40%) |

| Methylation | COMT | C2-OH | 2-Methoxy-EE | Urine |

Stability and Degradation

Propiedades

Número CAS |

109945-72-4 |

|---|---|

Fórmula molecular |

C20H24O5S |

Peso molecular |

376.5 g/mol |

Nombre IUPAC |

[(8R,9S,13S,14S)-17-ethynyl-17-hydroxy-13-methyl-7,8,9,11,12,14,15,16-octahydro-6H-cyclopenta[a]phenanthren-3-yl] hydrogen sulfate |

InChI |

InChI=1S/C20H24O5S/c1-3-20(21)11-9-18-17-6-4-13-12-14(25-26(22,23)24)5-7-15(13)16(17)8-10-19(18,20)2/h1,5,7,12,16-18,21H,4,6,8-11H2,2H3,(H,22,23,24)/t16-,17-,18+,19+,20?/m1/s1 |

Clave InChI |

WLGIWVFFGMPRLM-WYGKVCCSSA-N |

SMILES |

CC12CCC3C(C1CCC2(C#C)O)CCC4=C3C=CC(=C4)OS(=O)(=O)O |

SMILES isomérico |

C[C@]12CC[C@H]3[C@H]([C@@H]1CCC2(C#C)O)CCC4=C3C=CC(=C4)OS(=O)(=O)O |

SMILES canónico |

CC12CCC3C(C1CCC2(C#C)O)CCC4=C3C=CC(=C4)OS(=O)(=O)O |

Sinónimos |

ethinyl estradiol sulfate ethinylestradiol-3-sulfate ethynylestradiol sulphate ethynylestradiol-3-sulfate |

Origen del producto |

United States |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.